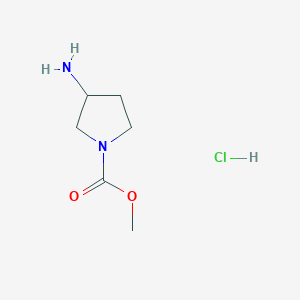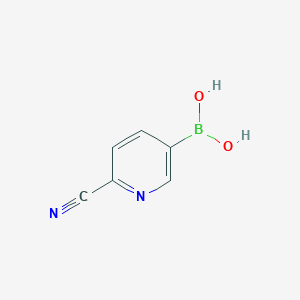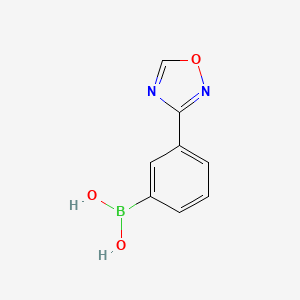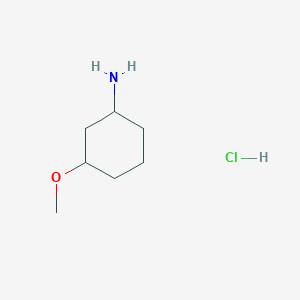
ビス-PEG13-PFPエステル
概要
説明
Bis-PEG13-PFP ester is a homobifunctional dPEG® crosslinker that allows conjugation to two different moieties, each containing free amines .
Synthesis Analysis
Bis-PEG13-PFP ester is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is a synthetic product with potential research and development risk .Molecular Structure Analysis
The chemical formula of Bis-PEG13-PFP ester is C42H56F10O17 . The exact mass is 1,022.34 and the molecular weight is 1,022.880 .Chemical Reactions Analysis
Bis-PEG13-PFP ester is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein. PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .Physical And Chemical Properties Analysis
The molecular weight of Bis-PEG13-PFP ester is 1022.87 . The chemical formula is C42H56F10O17 . The elemental analysis shows that it contains C, 49.32; H, 5.52; F, 18.57; O, 26.59 .科学的研究の応用
プロテオミクス研究
“ビス-PEG13-PFPエステル”はプロテオミクス研究で使用されます . プロテオミクスは、タンパク質、特にその構造と機能の大規模な研究です。この化合物は、タンパク質構造、相互作用、発現レベルの分析など、この分野のさまざまな方法で使用できます。
PEGylation
“ビス-PEG13-PFPエステル”は、2つの活性化PFPエステル部分を持つPEGリンカーです . これにより、PEGylation、つまりポリエチレングリコール(PEG)ポリマー鎖を分子に付着させるプロセスにおいて役立ちます。このプロセスは、多くの治療薬の安全性と有効性を向上させることができます。
アミド結合形成
“ビス-PEG13-PFPエステル”のPFPエステルは、アミン基と反応してアミド結合を形成できます . この特性は、化学および製薬研究におけるさまざまな化合物の合成に使用できます。
水溶性向上
“ビス-PEG13-PFPエステル”の親水性PEGリンカーは、水性媒体中の化合物の水溶性を高めることができます . これは、水溶性が薬物のバイオアベイラビリティに影響を与える可能性のある薬物送達システムにおいて有益です。
加水分解に対する安定性
“ビス-PEG13-PFPエステル”は、他のアミン反応基と比較して、加水分解を受けにくいです . これは、さまざまな用途で安定した化合物を開発する上で有利です。
PROTACs合成
“ビス-PEG13-PFPエステル”は、PROTACsの合成に使用できるPEGベースのPROTACリンカーです . PROTACs(プロテオリシス標的キメラ)は、特定のタンパク質を分解のためにタグ付けするためにE3ユビキチンリガーゼを動員することで機能する薬物のクラスです。これは、創薬における有望な戦略となっています。
作用機序
Target of Action
Bis-PEG13-PFP ester is primarily used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
Bis-PEG13-PFP ester is a polyethylene glycol (PEG) linker with two activated pentafluorophenyl (PFP) ester moieties . These PFP esters can react with amine groups to form amide bonds . They are also less susceptible to undergo hydrolysis compared to other amine reactive groups . This makes Bis-PEG13-PFP ester an effective linker in the formation of PROTACs.
Biochemical Pathways
The primary biochemical pathway involved in the action of Bis-PEG13-PFP ester is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. By forming PROTACs, Bis-PEG13-PFP ester can selectively degrade target proteins .
Pharmacokinetics
The hydrophilic peg linker is known to increase the water solubility of the compound in aqueous media This could potentially enhance its bioavailability
Result of Action
The result of the action of Bis-PEG13-PFP ester is the formation of PROTACs that can selectively degrade target proteins . This can have various molecular and cellular effects depending on the specific target protein being degraded.
Action Environment
The action of Bis-PEG13-PFP ester can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of the PFP ester moieties . Additionally, the temperature and solvent used can also impact the stability and efficacy of the compound
実験室実験の利点と制限
Bis-Bis-PEG13-PFP ester13-PFP ester has a number of advantages and limitations for use in laboratory experiments. The major advantage of this molecule is its biocompatibility and biodegradability, making it suitable for use in a variety of scientific research applications. Additionally, it has been shown to be able to bind to a variety of molecules, allowing for the efficient delivery of the molecule to the target site. However, the major limitation of this molecule is its relatively low solubility in aqueous solutions, making it difficult to use in certain laboratory experiments.
将来の方向性
There are a number of potential future directions for the use of Bis-Bis-PEG13-PFP ester13-PFP ester in scientific research. One potential direction is to use the molecule in drug delivery systems for the delivery of small molecules, proteins, and nucleic acids. Additionally, the molecule could be used in gene therapy for the delivery of genes to target cells. Additionally, the molecule could be used in tissue engineering for the regeneration of damaged or diseased tissue. Furthermore, the molecule could be used in the development of novel materials such as hydrogels, scaffolds, and coatings. Finally, the molecule could be used in the development of novel imaging agents for applications such as medical imaging and molecular imaging.
Safety and Hazards
In case of skin contact with Bis-PEG13-PFP ester, immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention . In case of eye contact, immediately wash skin with copious amounts of water for at least 15 minutes. Assure adequate flushing of the eyes by separating the eyelids with fingers. If irritation persists, seek medical attention . In case of inhalation, remove to fresh air. In severe cases or if symptoms persist, seek medical attention . In case of ingestion, seek medical attention .
生化学分析
Biochemical Properties
Bis-PEG13-PFP ester plays a crucial role in biochemical reactions as a non-cleavable linker for bio-conjugation. It interacts with various enzymes, proteins, and other biomolecules through its PFP ester moieties, which react with amine groups to form stable amide bonds. This interaction is less susceptible to hydrolysis compared to other amine-reactive groups, enhancing the stability of the conjugated molecules . The hydrophilic PEG linker increases the water solubility of the compound, facilitating its use in aqueous media .
Cellular Effects
Bis-PEG13-PFP ester influences various cellular processes by acting as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). These PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . By facilitating the degradation of specific proteins, Bis-PEG13-PFP ester can impact cell signaling pathways, gene expression, and cellular metabolism, leading to changes in cell function .
Molecular Mechanism
At the molecular level, Bis-PEG13-PFP ester exerts its effects through binding interactions with biomolecules. The PFP ester groups react with amine groups to form amide bonds, which are crucial for the stability and functionality of the conjugated molecules . This mechanism allows Bis-PEG13-PFP ester to act as a linker in PROTACs, enabling the selective degradation of target proteins via the ubiquitin-proteasome system.
Temporal Effects in Laboratory Settings
In laboratory settings, Bis-PEG13-PFP ester demonstrates stability and resistance to hydrolysis, making it suitable for long-term studies . Over time, the compound maintains its ability to form stable amide bonds with amine groups, ensuring consistent performance in bio-conjugation applications. Any degradation or long-term effects on cellular function would depend on the specific experimental conditions and the nature of the conjugated molecules .
Dosage Effects in Animal Models
The effects of Bis-PEG13-PFP ester in animal models vary with different dosages. At optimal dosages, the compound effectively facilitates the degradation of target proteins without causing adverse effects. At high doses, there may be potential toxic effects or off-target interactions, highlighting the importance of dosage optimization in experimental studies.
Metabolic Pathways
Bis-PEG13-PFP ester is involved in metabolic pathways related to protein degradation. As a PROTAC linker, it interacts with enzymes and cofactors involved in the ubiquitin-proteasome system, facilitating the selective degradation of target proteins . This interaction can influence metabolic flux and metabolite levels, depending on the specific proteins targeted for degradation .
Transport and Distribution
Within cells and tissues, Bis-PEG13-PFP ester is transported and distributed through interactions with transporters and binding proteins . The hydrophilic nature of the PEG linker enhances its solubility and distribution in aqueous environments, facilitating its localization and accumulation in specific cellular compartments .
Subcellular Localization
Bis-PEG13-PFP ester is localized in various subcellular compartments depending on the nature of the conjugated molecules . The targeting signals or post-translational modifications of the conjugated proteins can direct Bis-PEG13-PFP ester to specific organelles, influencing its activity and function within the cell .
特性
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-oxo-3-(2,3,4,5,6-pentafluorophenoxy)propoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H56F10O17/c43-31-33(45)37(49)41(38(50)34(31)46)68-29(53)1-3-55-5-7-57-9-11-59-13-15-61-17-19-63-21-23-65-25-27-67-28-26-66-24-22-64-20-18-62-16-14-60-12-10-58-8-6-56-4-2-30(54)69-42-39(51)35(47)32(44)36(48)40(42)52/h1-28H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJRAPHRYVGETKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H56F10O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1022.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl}ethan-1-ol](/img/structure/B1464046.png)





amine](/img/structure/B1464056.png)
![[2-(4-Methoxyphenyl)-1-methylpiperidin-3-yl]methanamine](/img/structure/B1464060.png)
![1-{2-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid dihydrochloride](/img/structure/B1464061.png)

![N-(2,5-difluorophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B1464063.png)
![1-[(6-methoxypyridin-3-yl)methyl]-1H-1,3-benzodiazol-2-amine](/img/structure/B1464064.png)

